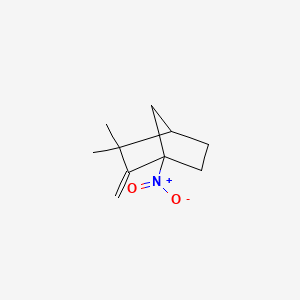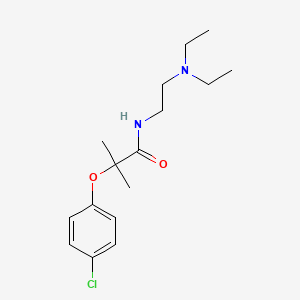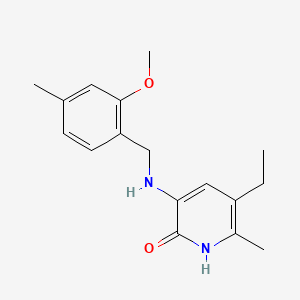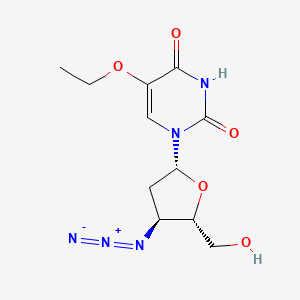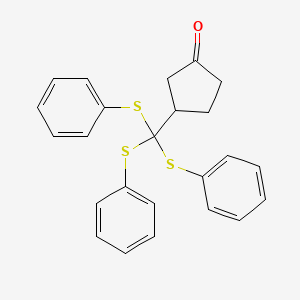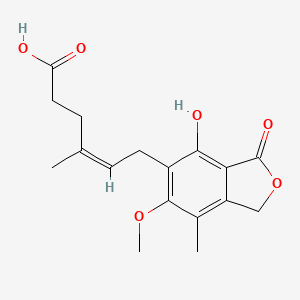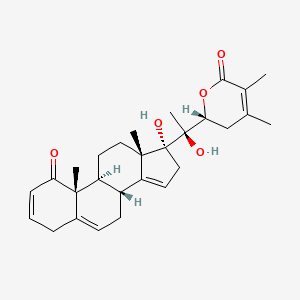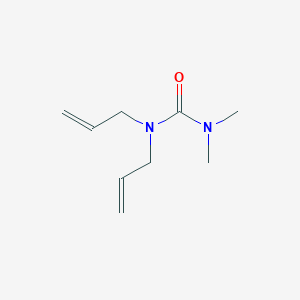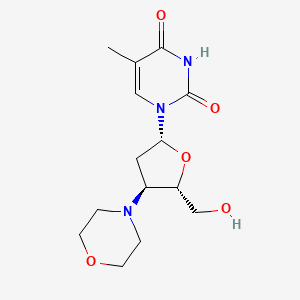
Thymidine, 3'-deoxy-3'-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a component of DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-(4-morpholinyl)- typically involves the modification of thymidine. One common method includes the substitution of the 3’-hydroxyl group of thymidine with a morpholinyl group. This can be achieved through a series of chemical reactions, including protection and deprotection steps, nucleophilic substitution, and purification processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and advanced purification techniques.
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the morpholinyl group or the nucleoside base.
Reduction: This reaction can reduce any oxidized forms of the compound back to their original state.
Substitution: The morpholinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a morpholinyl oxide derivative, while substitution could result in a variety of functionalized nucleosides.
科学研究应用
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studies of DNA replication and repair.
Industry: It can be used in the production of diagnostic reagents and as a standard in analytical chemistry
作用机制
The mechanism of action of Thymidine, 3’-deoxy-3’-(4-morpholinyl)- involves its incorporation into DNA in place of natural thymidine. This can disrupt DNA replication and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets enzymes involved in DNA synthesis, such as thymidine kinase and DNA polymerase .
相似化合物的比较
Similar Compounds
Thymidine: The natural nucleoside that pairs with deoxyadenosine in DNA.
3’-Deoxy-3’-fluorothymidine: A fluorinated analog used in PET imaging.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS
Uniqueness
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its interaction with enzymes, and improve its efficacy in certain applications compared to its analogs .
属性
CAS 编号 |
134934-58-0 |
|---|---|
分子式 |
C14H21N3O5 |
分子量 |
311.33 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(11(8-18)22-12)16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI 键 |
WQCADOVGVIKORN-QJPTWQEYSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3CCOCC3 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
